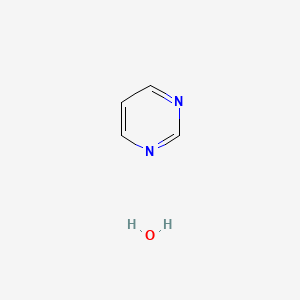![molecular formula C14H26OSi B12560476 tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane CAS No. 143733-94-2](/img/structure/B12560476.png)
tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a cyclohexene ring with an ethenyl substituent, and a dimethylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane typically involves the reaction of a cyclohexene derivative with a silylating agent. One common method is the reaction of 3-ethenylcyclohex-2-en-1-ol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like methylene chloride at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the reaction process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while reduction can produce various silanes.
Applications De Recherche Scientifique
tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the study of silicon-based biochemistry and its interactions with biological molecules.
Industry: Used in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane involves its interaction with various molecular targets. The compound can act as a silylating agent, transferring its silyl group to other molecules. This process often involves the formation of a transient intermediate, which then reacts with the target molecule to form the final product. The pathways involved depend on the specific reaction conditions and the nature of the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with similar silyl and tert-butyl groups but different core structure.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another organosilicon compound with a tert-butyl group and different functional groups.
Uniqueness
tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane is unique due to its combination of a cyclohexene ring with an ethenyl substituent and a dimethylsilane moiety
Propriétés
Numéro CAS |
143733-94-2 |
|---|---|
Formule moléculaire |
C14H26OSi |
Poids moléculaire |
238.44 g/mol |
Nom IUPAC |
tert-butyl-(3-ethenylcyclohex-2-en-1-yl)oxy-dimethylsilane |
InChI |
InChI=1S/C14H26OSi/c1-7-12-9-8-10-13(11-12)15-16(5,6)14(2,3)4/h7,11,13H,1,8-10H2,2-6H3 |
Clé InChI |
HRNXYPXYNFUOPA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1CCCC(=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


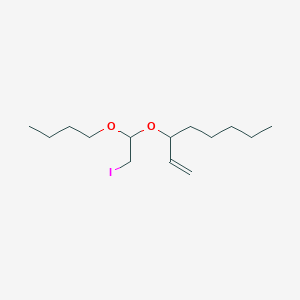
![{2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12560400.png)
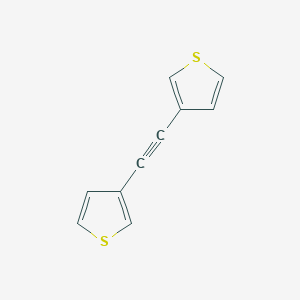
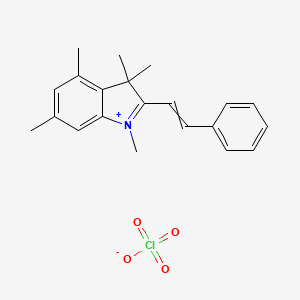
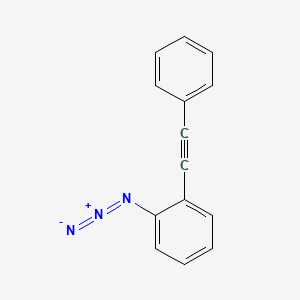
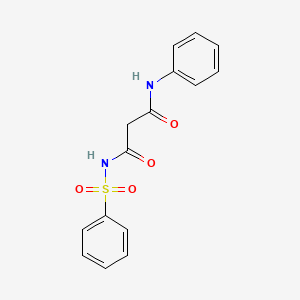
![(5-{[(5S)-2-Oxo-1,3-oxazolidin-5-yl]methyl}-1H-indol-3-yl)acetic acid](/img/structure/B12560431.png)
![2,2'-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride](/img/structure/B12560433.png)
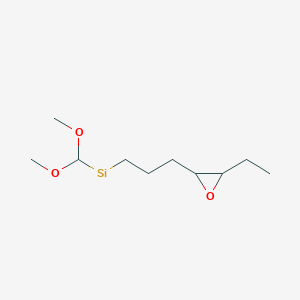
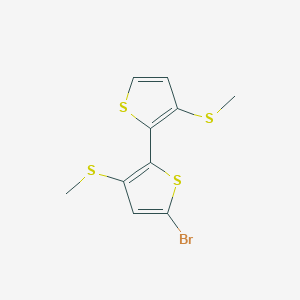
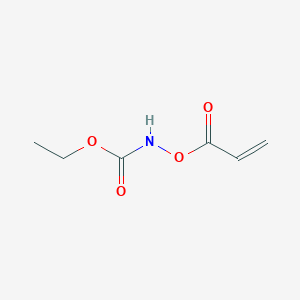
![(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol](/img/structure/B12560459.png)
![2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12560470.png)
